1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE
Description
1-[6-Methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-ethanone is a heterocyclic compound featuring a quinoline core substituted with methoxy and trimethyl groups, linked via an ethanone bridge to a 5-methyl-1,3,4-thiadiazole sulfanyl moiety. The 1,3,4-thiadiazole group is a bioisostere known to enhance metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-11-9-18(3,4)21(15-7-6-13(23-5)8-14(11)15)16(22)10-24-17-20-19-12(2)25-17/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVGYWYLIFFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC3=NN=C(S3)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the thiadiazole moiety: This involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling of the two moieties: The final step involves coupling the quinoline and thiadiazole moieties through a suitable linker, often using reagents like phosphorus oxychloride (POCl3) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-ETHANONE is not well-documented. it is likely to interact with various molecular targets such as enzymes or receptors due to its structural complexity. The quinoline moiety may intercalate with DNA, while the thiadiazole moiety could inhibit specific enzymes.
Comparison with Similar Compounds
2-[(3-Methoxyphenyl)Sulfanyl]-1-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)-1-Ethanone (CAS 478047-44-8)
- Structure : Contains a 1,3-thiazole ring instead of 1,3,4-thiadiazole and a 3-methoxyphenyl sulfanyl group.
- Molecular Formula: C₁₉H₁₇NO₂S₂ (Molar Mass: 355.47 g/mol) vs. the target compound’s estimated formula ~C₂₁H₂₃N₃O₂S₂ (Molar Mass: ~437.55 g/mol).
- The methoxy group’s position on the phenyl ring versus the quinoline’s 6-methoxy group may influence solubility and target selectivity .
Ethyl 5-((1-(5-Methyl-1-Phenyl-1H-1,2,3-Triazol-4-Yl)-Ethylidene)Hydrazono)-4-Phenyl-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate (9b)
- Structure : Combines a 1,2,3-triazole with a dihydro-1,3,4-thiadiazole core.
- Synthesis : Generated via thiohydrazonate intermediates, highlighting the reactivity of thiadiazole precursors in forming fused heterocycles .
- Relevance: Demonstrates the versatility of thiadiazole in constructing complex scaffolds, though the absence of a quinoline moiety limits direct pharmacological comparison.
1-Methyl-3-(4-Substituted Phenyl-1,3-Thiazol-2-Yl)-2-(Thiophen-2-Yl)-2,3-Dihydro Quinazolin-4(1H)-One (5Fa1-5Fk11)
- Structure: A dihydroquinazolinone with a 1,3-thiazole substituent.
- Activity: Exhibits anti-tubercular activity (MIC: 1.6–3.2 µg/mL), suggesting that quinoline/thiazole hybrids may target microbial enzymes .
Biological Activity
1-[6-Methoxy-2,2,4-trimethyl-1(2H)-quinolinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-ethanone, often referred to as GNF-Pf-747, is a compound that has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C24H25N3O3S
Molecular Weight: 435.5 g/mol
IUPAC Name: 1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
The compound features a quinoline core substituted with a methoxy group and a thiadiazole moiety linked via a sulfur atom. This structural diversity contributes to its biological activity.
Anticancer Properties
Research indicates that GNF-Pf-747 exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) through the upregulation of p53 and the activation of caspase pathways . The compound's mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival.
Enzyme Inhibition
GNF-Pf-747 has shown promising results in inhibiting various enzymes associated with cancer progression. For instance, it selectively inhibits human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis . The inhibition occurs at nanomolar concentrations, indicating a high potency that could be leveraged for therapeutic applications.
The biological activity of GNF-Pf-747 can be attributed to several mechanisms:
- Apoptosis Induction: By activating apoptotic pathways through p53 modulation.
- Enzyme Inhibition: Targeting specific enzymes involved in tumor metabolism and proliferation.
- Molecular Interactions: Strong hydrophobic interactions with target proteins enhance its binding affinity and efficacy.
Study 1: Anticancer Efficacy
A study published in MDPI explored the effects of GNF-Pf-747 on MCF-7 cells. The results indicated that the compound significantly increased apoptosis markers compared to control groups . The study emphasized the need for further structural modifications to enhance efficacy while minimizing toxicity.
Study 2: Enzyme Selectivity
In another investigation focused on enzyme inhibition, GNF-Pf-747 was tested against various carbonic anhydrases. The results revealed that it could inhibit hCA IX with an IC50 value in the low nanomolar range (89 pM), showcasing its potential as a selective therapeutic agent for cancer treatment .
Data Summary
| Activity | Target | IC50 Value | Effect |
|---|---|---|---|
| Apoptosis Induction | MCF-7 Cells | - | Increased caspase activity |
| Enzyme Inhibition | hCA IX | 89 pM | Selective inhibition |
| hCA II | 0.75 nM | Selective inhibition |
Future Directions
The ongoing research into GNF-Pf-747 suggests that modifications to its chemical structure could enhance its biological activity and selectivity. There is a growing interest in developing derivatives that maintain or improve upon its anticancer properties while reducing potential side effects associated with broader-spectrum agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
